2-Isopropyl-1,3-dimethoxy-5-styrylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene is an organic compound characterized by the presence of an isopropyl group at the 2-position of the benzene ring, two methoxy groups at the 1- and 3-positions, and a styryl group at the 5-position. This compound is part of the stilbene family, known for its fluorescence and photoisomerization capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene typically involves a series of organic reactions, including alkylation and Wittig reactions to introduce the isopropyl and styryl groups, respectively . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group into an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl derivatives.
Scientific Research Applications
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical studies due to its fluorescence properties.
Biology: The compound can be used in fluorescence microscopy to label and track biological molecules.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene involves its interaction with molecular targets through its conjugated system. The styryl group allows for the absorption and emission of light, making it useful in fluorescence applications. The methoxy groups enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Stilbene: Known for its fluorescence and photoisomerization capabilities.
2-Isopropyl-1,3-dimethoxy-5-phenylvinylbenzene: Similar structure but with different substituents.
Uniqueness
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene is unique due to its specific combination of functional groups, which confer enhanced chemical reactivity and stability. Its fluorescence properties make it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C19H22O2 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene |
InChI |
InChI=1S/C19H22O2/c1-14(2)19-17(20-3)12-16(13-18(19)21-4)11-10-15-8-6-5-7-9-15/h5-14H,1-4H3/b11-10+ |
InChI Key |
FXVZTPXCRKMNJO-ZHACJKMWSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C(C=C1OC)/C=C/C2=CC=CC=C2)OC |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1OC)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.